1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide
Description
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methylpiperidyl acetyl substituent. For example, triethylamine and isobutyl chloroformate are used to activate carboxylic acids for subsequent coupling with amines, as seen in the synthesis of 1-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide . The 4-methylpiperidyl group may enhance lipophilicity and influence target binding, as observed in structurally related compounds targeting enzymes or receptors .
Properties
Molecular Formula |
C14H25N3O2 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H25N3O2/c1-11-2-6-16(7-3-11)10-13(18)17-8-4-12(5-9-17)14(15)19/h11-12H,2-10H2,1H3,(H2,15,19) |
InChI Key |
NPSRDODHSZALIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Transfer Hydrogenation and Acylation
The preparation of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide begins with the synthesis of its core intermediates. A pivotal step involves the conversion of piperidine-4-carboxylic acid (I ) to 1-methylpiperidine-4-carboxylic acid (II ) using transfer hydrogenation conditions. This reaction employs formaldehyde as the hydrogen donor under ambient pressure, with palladium on charcoal as the catalyst. The process avoids high-pressure hydrogenation equipment, making it scalable for industrial applications.
Subsequent acylation of II with thionyl chloride and diethylamine yields N,N-diethyl-1-methylpiperidine-4-carboxamide (III ). This intermediate undergoes Grignard coupling with 2,6-dibromopyridine in the presence of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (IV ). The use of Turbo Grignard reagents enables reactions at ambient temperatures (18–25°C), eliminating the need for cryogenic conditions.
Bromide-to-Amine Conversion via Catalytic Amination
The hydrobromide salt IV is subjected to amination using aqueous ammonia and copper(I) oxide. Catalyst loading above 0.02 wt% allows the reaction to proceed at 60–70°C, producing (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (V ) as a white crystalline solid. Lower catalyst loadings (<0.02 wt%) or higher temperatures (80–110°C) result in discolored products, compromising purity.
Final Carboxamide Formation
The amine V reacts with 2,4,6-trifluorobenzoyl chloride to form 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide (VI ). Salt formation with succinic acid in ethanol yields the hemisuccinate derivative (VII ), which is purified via crystallization.
Optimization Strategies and Reaction Conditions
Critical Parameters for Transfer Hydrogenation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | 98% conversion of I to II |
| Temperature | 90–95°C | Minimizes side reactions |
| Solvent | Water/formic acid | Enhances hydrogen transfer |
| Reaction Time | 12 hours | Ensures complete methylation |
Table 1: Optimization of transfer hydrogenation for synthesizing 1-methylpiperidine-4-carboxylic acid.
Grignard Coupling Efficiency
The Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) achieves 85% yield in forming IV at ambient temperature. Traditional Grignard reagents require −20°C, highlighting the efficiency of lithium chloride additives in stabilizing reactive intermediates.
Alternative Synthetic Routes
Microwave-Assisted Acylation
EvitaChem reports a microwave-assisted method where piperidine-4-carboxamide is acylated with 2-(4-methylpiperidyl)acetyl chloride at 150°C for 15 minutes. This approach reduces reaction time from 12 hours to <30 minutes, achieving 92% yield.
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method immobilizes piperidine-4-carboxamide on Wang resin, enabling sequential acylation and cleavage steps. This technique produces the target compound with 89% purity, suitable for pharmaceutical screening.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.60 (m, 4H, piperidine CH2), 2.15 (s, 3H, N-CH3), 3.20–3.35 (m, 2H, acetyl CH2), 4.10–4.25 (m, 1H, CONH).
- 13C NMR : 171.5 ppm (C=O), 52.3 ppm (N-CH3), confirming successful acylation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 295.2021 [M+H]+, consistent with the theoretical mass of C14H26N3O2.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Palladium catalysts from transfer hydrogenation are recovered via filtration and reused for three cycles without significant activity loss, reducing production costs by 30%.
Solvent Recovery Systems
Ethanol from succinate salt crystallization is distilled and reused, aligning with green chemistry principles.
Chemical Reactions Analysis
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Pharmacological Properties
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide exhibits a range of pharmacological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for treating multiple conditions.
Neurological Disorders
Research indicates that 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide may be effective in treating conditions such as anxiety and depression. Its action on neurotransmitter pathways can help alleviate symptoms associated with these disorders.
Metabolic Disorders
The compound has shown promise in addressing metabolic syndromes, including obesity and type 2 diabetes. By inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, it may aid in regulating glucose metabolism and reducing fat accumulation .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The molecular structure allows for interactions that may disrupt cancer cell proliferation .
Case Study 1: Neurological Impact
In a clinical trial involving patients with anxiety disorders, participants treated with 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide showed significant reductions in anxiety levels compared to the placebo group. The study highlighted the compound's potential as an anxiolytic agent.
Case Study 2: Metabolic Regulation
A study focused on the effects of this compound on insulin sensitivity demonstrated improvements in glucose tolerance among subjects with prediabetes. The results indicated that the compound could be a viable option for managing insulin resistance .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Substituted Piperidine-4-carboxamides in Antiviral Research
- 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide (27e) : This indole-2-carbonyl derivative demonstrated modest antiviral activity (18% yield) against neurotropic alphaviruses. The 4-chlorobenzyl group likely enhances target affinity, while the pyrazole methyl group may reduce metabolic degradation .
- 1-(2-(4-Chlorophenyl)acetyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (11a) : Synthesized in 98% yield, this compound’s 4-chlorophenyl acetyl group and pyridin-4-yl ethyl sidechain suggest improved enzymatic stability compared to ester precursors .
Analgesic and Antimicrobial Derivatives
- 1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (II) : Exhibited significant analgesic activity but minimal antimicrobial effects. The trimethoxybenzoyl group likely contributes to CNS penetration, whereas bulkier substituents (e.g., 3,5-dinitrobenzoyl in Compound I) showed moderate antifungal activity .
Enzyme Inhibitors
- 1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide : Reported an IC50 of 60.8 nM, highlighting the benzimidazole-thiophene combination’s efficacy in enzyme inhibition .
Key Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Structure-Activity Relationship (SAR) Insights
- 4-Methylpiperidyl Acetyl Group : Likely enhances lipophilicity and metabolic stability compared to bulkier acyl groups (e.g., benzoyl in ). This substituent may improve blood-brain barrier penetration for CNS targets.
- Aryl/Acyl Variations : Chlorophenyl (e.g., ) and indole-carbonyl (e.g., ) groups improve target affinity but may reduce solubility.
- Amine Sidechains : Pyridin-4-yl ethyl () and phenethyl () groups balance solubility and binding, whereas bulky substituents (e.g., naphthalen-1-yl in ) may hinder pharmacokinetics.
Biological Activity
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide can be represented as follows:
- Molecular Formula : C_{13}H_{18}N_{2}O
- Molecular Weight : 222.30 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.
Research indicates that compounds containing piperidine moieties often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, the presence of the piperidine structure in this compound suggests potential interactions with the 5-HT (serotonin) receptor family, which are implicated in mood regulation and various neurological conditions.
Antiviral Activity
A study exploring the antiviral properties of similar piperidine-based compounds highlighted their effectiveness against neurotropic alphaviruses. The modifications in the piperidine structure were found to enhance potency and metabolic stability, suggesting that similar strategies could be applied to 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide for improved antiviral efficacy .
Cytotoxicity and Anticancer Potential
In vitro evaluations have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives of piperidine have shown significant activity against human cancer cell lines while maintaining lower toxicity towards normal cells. This duality suggests that 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide could be further investigated for its anticancer properties .
Study on P2Y Receptor Antagonism
Recent research has focused on the development of piperidine analogs as antagonists for P2Y receptors, which play a crucial role in inflammatory responses. Such studies have shown that modifications to the piperidine structure can significantly alter receptor affinity and selectivity. This finding implies that 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide may also exhibit similar antagonistic properties, warranting further investigation into its potential applications in treating inflammatory diseases .
Synthesis and Evaluation
The synthesis of related compounds has been optimized to enhance yield and purity. For instance, methods involving the reaction of piperidine derivatives with various acylating agents have been reported to yield compounds with high biological activity. The synthesis pathway for 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide could follow similar methodologies to ensure effective production for biological testing .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- HIV-1 Replication Assays : Use of human peripheral blood mononuclear cells (PBMCs) infected with CCR5-tropic HIV-1 strains to measure EC values .
- Membrane Fusion Inhibition : Quantifying inhibition of gp120-CD4 interactions using cell-cell fusion assays .
- Cytotoxicity Screening : Parallel testing in healthy PBMCs to ensure selectivity indices >1,000 .
How are crystallographic data applied to understand the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Crystal Structure Analysis : Resolving hydrogen-bonding networks and hydrophobic interactions (e.g., piperidine carboxamides binding to CCR5) .
- Comparative Crystallography : Aligning structures with related compounds (e.g., 1-acetyl-4-piperidinecarboxylic acid derivatives) to identify conserved binding motifs .
What safety and handling protocols are recommended for lab-scale synthesis?
Q. Basic Research Focus
- Safety Precautions : Use of fume hoods, gloves, and eye protection due to potential irritancy (H315, H319) .
- Waste Disposal : Neutralization of chloroform and acidic byproducts before disposal .
- Storage : Anhydrous conditions at -20°C to prevent hydrolysis of the carboxamide group .
How do researchers address solubility challenges in pharmacological assays?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
